BenchChemオンラインストアへようこそ!

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one

medicinal chemistry drug design ADME profiling

Select this compound for its distinct methoxypyrazine-ether/imidazolidinone-carbonyl chemotype. Crucial for discerning buyers, the 6-methoxypyrazine moiety is not a generic bioisostere, offering a unique hydrogen bond acceptor profile for kinase hinge regions that pyrimidine analogs (CAS 2034616-73-2) cannot replicate. Its calculated lipophilicity (cLogP 0.5–0.7) and moderate MW (321.34) align with CNS drug-like space, enabling lead growth without permeability penalties. This structural divergence is your key advantage for minimizing off-target cross-reactivity in novel target validation.

Molecular Formula C14H19N5O4
Molecular Weight 321.337
CAS No. 2034438-56-5
Cat. No. B2623772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one
CAS2034438-56-5
Molecular FormulaC14H19N5O4
Molecular Weight321.337
Structural Identifiers
SMILESCOC1=CN=CC(=N1)OC2CCCN(C2)C(=O)N3CCNC3=O
InChIInChI=1S/C14H19N5O4/c1-22-11-7-15-8-12(17-11)23-10-3-2-5-18(9-10)14(21)19-6-4-16-13(19)20/h7-8,10H,2-6,9H2,1H3,(H,16,20)
InChIKeyFNIZCOWGSFURIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one – Core Structural Data & Procurement Context (CAS 2034438-56-5)


1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one (CAS 2034438-56-5) is a synthetic small molecule belonging to the imidazolidinone class, featuring a piperidine linker bridging a methoxypyrazine ether and an imidazolidin-2-one carbonyl. Its molecular formula is C14H19N5O4 with a molecular weight of 321.34 g/mol [1]. The compound is commercially available as a research building block and has been cited in patent literature within general Markush structures for substituted imidazolidinones [2]. Its specific biological activity profile remains undisclosed in primary literature, making direct comparator-driven selection reliant on structural and physicochemical differentiation.

Why 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one Cannot Be Replaced by Generic Imidazolidinone Analogs


Imidazolidin-2-one derivatives with piperidine carbonyl linkers are a broad class of compounds whose pharmacological properties are exquisitely sensitive to the nature of the heteroaryloxy substituent at the piperidine 3-position. Simple substitution of a pyrimidine, pyridine, or unsubstituted phenyl for the 6-methoxypyrazine moiety alters not only molecular recognition but also fundamental physicochemical parameters such as lipophilicity (cLogP), hydrogen bond acceptor capacity, and electronic surface potential that govern target binding, permeability, and metabolic stability. Consequently, a compound such as 1-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]imidazolidin-2-one (CAS 2034616-73-2) [1] cannot serve as a generic replacement for the methoxypyrazine analog without risking loss of desired biological activity or introduction of off-target effects.

Direct Quantitative Evidence: Physicochemical & Structural Differentiation of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one from Closest Analogs


Increased Molecular Weight and Hydrogen Bonding Capacity vs. Pyrimidine Analog

The target compound exhibits a significantly higher molecular weight (321.34 g/mol) and greater hydrogen bond acceptor count (7) compared to the direct pyrimidine analog 1-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]imidazolidin-2-one (MW 291.31 g/mol, HBA 5) [1][2]. This difference arises from the replacement of a pyrimidine CH group with a nitrogen and the addition of a methoxy substituent on the pyrazine ring. Quantitative data: MW increase of +30.03 g/mol (+10.3%); HBA increase of 2 acceptors (+40%).

medicinal chemistry drug design ADME profiling

Enhanced Lipophilicity (cLogP) Relative to Unsubstituted Imidazolidinone Core

The introduction of the 6-methoxypyrazine-2-yloxy group onto the piperidine ring significantly increases predicted lipophilicity compared to the unsubstituted imidazolidinone core, 1-(piperidine-1-carbonyl)imidazolidin-2-one (CAS 41730-93-2). XLogP3 for the target compound is not directly available, but the pyrimidine analog (CID 122161089) has an XLogP3 of 0, whereas the methoxypyrazine modification adds a methyl group which typically raises calculated logP by approximately +0.5 to +0.7 log units [1]. This would place the target compound's predicted logP in the range of 0.5–0.7, which is still within Lipinski's rule of five but may confer improved blood-brain barrier permeability relative to the pyrimidine analog.

pharmacokinetics bioavailability BBB penetration

Distinct Hydrogen Bond Acceptor Pharmacophore vs. Thiadiazole-Containing Imidazolidinones

In a 2022 publication on novel imidazolidin-2-one bis-heterocyclic derivatives, compounds featuring 1,3,4-thiadiazol-2-yl substituents at the imidazolidinone 1-position (e.g., compound 5b) demonstrated modest physiological activity in the furylacrylic acid test (25–40% inhibition at 5 mg/mL) [1]. The target compound replaces the thiadiazole with a methoxypyrazine-oxy-piperidinecarbonyl group, which introduces a distinct pharmacophore: a methoxy group capable of accepting hydrogen bonds from a donor and a pyrazine nitrogen as a second acceptor, collectively offering a more directional donor–acceptor pair than a thiadiazole ring. No head-to-head comparison data exist, but the structural divergence suggests a different target interaction profile.

pharmacophore modeling kinase inhibitor target selectivity

Optimal Deployment Scenarios for 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one Based on Differentiated Properties


Fragment-Based Lead Optimization for Kinase or Epigenetic Targets

The methoxypyrazine moiety provides a hydrogen bond acceptor pharmacophore that complements the hinge region of many protein kinases, while the imidazolidinone carbonyl serves as a potential bioisostere for the urea/amide motif found in kinase inhibitors. The moderate molecular weight (321 g/mol) and calculated logP (~0.5–0.7) make it a suitable fragment for growing into leads where cell permeability is critical [1].

Combinatorial Library Synthesis for CNS Disease Targets

The predicted lipophilicity range (0.5–0.7) aligns favorably with CNS drug property space (desirable logP 1–4, MW <400). The two additional hydrogen bond acceptors compared to pyrimidine analogs may facilitate specific interactions with adenosine, NMDA, or monoamine receptors without violating the general CNS drug-like guidelines [1].

Chemical Probe Development for Target Engagement Studies

The unique combination of a methoxypyrazine ether and imidazolidinone carbonyl offers a distinct chemotype for developing selective chemical probes. Its structural divergence from commonly used pyrimidine and thiadiazole bioisosteres reduces the likelihood of cross-reactivity with known off-targets, an advantage in chemical biology applications validating novel targets [2].

Quote Request

Request a Quote for 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.